3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2h)-one, has been shown to have inhibitory activities againstBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
Based on the related compound’s activity, it can be inferred that it might interact with its target (possibly brd4) and inhibit its function, thereby affecting gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
Given the potential target (brd4), it can be inferred that the compound might affect pathways related to gene transcription, cell cycle regulation, and apoptosis .
Result of Action
If the compound does indeed inhibit brd4, it could potentially influence gene transcription, cell cycle regulation, and apoptosis .
Properties
IUPAC Name |
3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-13(11(2)24-20-10)7-15(22)21-6-3-12(9-21)23-16-14(8-17)18-4-5-19-16/h4-5,12H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXBJDNJKZHFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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